1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide
Description
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Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O3S/c1-31-19-10-8-18(9-11-19)28-22(20-14-32(30)15-21(20)27-28)26-23(29)24(12-2-3-13-24)16-4-6-17(25)7-5-16/h4-11H,2-3,12-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWORDFOJCZRKHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4(CCCC4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a synthetic derivative belonging to the class of thienopyrazole compounds. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a thieno[3,4-c]pyrazole core linked to a cyclopentanecarboxamide moiety and substituted with chlorophenyl and methoxyphenyl groups. This structural complexity is believed to contribute to its biological activities.
1. Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various thienopyrazole derivatives. For instance, compounds similar to the one in focus exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µg/mL, indicating potent activity compared to standard antibiotics .
2. Enzyme Inhibition
The compound has been tested for its ability to inhibit key enzymes involved in various physiological processes:
- Acetylcholinesterase (AChE) : A crucial enzyme in neurotransmission, inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer's disease. The IC50 value for this compound was determined to be approximately 2.14 µM, showcasing significant inhibitory potential .
- Urease : This enzyme is involved in the hydrolysis of urea into ammonia and carbon dioxide. Inhibition studies revealed an IC50 value of 1.13 µM, indicating that this compound could serve as a potential therapeutic agent for urease-related disorders .
3. Anti-inflammatory Activity
Thienopyrazole derivatives have shown promise as anti-inflammatory agents. The compound's ability to inhibit pro-inflammatory cytokines was assessed in vitro using human cell lines stimulated with lipopolysaccharides (LPS). Results demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 40% at a concentration of 10 µM .
4. Anticancer Properties
The anticancer potential of thienopyrazole derivatives has been explored through various assays:
- Cell Viability Assays : The compound was tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancers. Results indicated that it reduced cell viability significantly at concentrations above 5 µM.
- Mechanism of Action : Apoptosis assays suggested that the compound induces programmed cell death through mitochondrial pathways, increasing caspase-3 activity by over 50% compared to control groups .
Case Studies
Several case studies have documented the efficacy of thienopyrazole derivatives in preclinical models:
- Study on Antibacterial Efficacy : A study involving mice infected with E. coli demonstrated that treatment with the compound led to a significant reduction in bacterial load compared to untreated controls .
- Neuroprotective Effects : In models of neurodegeneration, the compound showed protective effects against neuronal cell death induced by oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
